Sodium dibenzyldithiocarbamate
Overview
Description
Sodium dibenzyldithiocarbamate is a useful research compound. Its molecular formula is C15H15NNaS2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactions and Compound Formation
- Formation of Cyclic Products : NaDBDTC reacts with aluminum trichloride in acetone, leading to the formation of cyclic ammonium salts. This reaction demonstrates its potential in synthesizing new organic compounds (Chaturvedi, Bhattacharya, & Nethaji, 2008).
Analytical Chemistry and Drug Analysis
- Drug Impurity Analysis : In a study focusing on the treatment of non-alcoholic fatty liver disease, NaDBDTC was used as a derivatization reagent to enhance the sensitivity of high-performance liquid chromatography for analyzing methanesulfonate genotoxic impurities in drugs (Wang et al., 2022).
Complex Formation and Interaction Studies
- Complexation with Potassium and Crown Ethers : NaDBDTC forms complexes with potassium dibenzyldithiocarbamate, 18-crown-6, and cryptand in chloroform. This study highlights its role in understanding the complexation behavior of ions in solutions (Buschmann et al., 2001).
Metal Complexes and Coordination Chemistry
- Metal Complex Synthesis : NaDBDTC is used to synthesize various metal complexes, such as palladium(II) and platinum(II) complexes. These studies contribute to the field of coordination chemistry and potential applications in catalysis and materials science (Andrade-López et al., 2019).
Environmental Chemistry and Pollutant Analysis
Adsorption and Detection of Environmental Pollutants : NaDBDTC chelates are used in the solid phase extraction and detection of heavy metals like cadmium and lead. This highlights its importance in environmental monitoring and pollution control (Melek, Tuzen, & Soylak, 2006).
Detection of Toxic Substances : A study utilized a derivative of NaDBDTC for the rapid detection of toxic sodium azide, showcasing its potential in environmental safety and toxin detection (Wang et al., 2016).
Material Science and Nanotechnology
Synthesis of Polymeric Adsorbents : NaDBDTC is involved in the fabrication of cross-linked chitosan beads for the adsorption of diclofenac sodium from water. This research contributes to wastewater treatment and environmental remediation technologies (Lu et al., 2020).
Corrosion Inhibition : It is used in the fabrication of nano-films for copper corrosion inhibition, demonstrating its potential in materials protection and surface engineering (Wang et al., 2018).
Biochemical Analysis
Biochemical Properties
Sodium dibenzyldithiocarbamate interacts with various biomolecules. For instance, it has been used in the synthesis of zinc and nickel dithiocarbamate complexes . These complexes are of immense interest due to their diverse structural properties and extensive application in various areas, especially in biomedical fields .
Cellular Effects
For example, they have been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dithiocarbamates, a group to which this compound belongs, are known to form complex structures due to the low bite angle of the –CSS group, hence, their ability to interact with almost all metals in the periodic table .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. It’s crucial to note that the effects of such compounds can vary significantly with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Dithiocarbamates are known to be involved in various metabolic pathways, influencing metabolic flux or metabolite levels .
Subcellular Localization
It’s crucial to note that the subcellular localization of such compounds can significantly impact their activity or function .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sodium dibenzyldithiocarbamate can be achieved through the reaction of carbon disulfide with benzylamine followed by reaction with sodium hydroxide.", "Starting Materials": [ "Carbon disulfide", "Benzylamine", "Sodium hydroxide" ], "Reaction": [ "Step 1: Carbon disulfide is added dropwise to a solution of benzylamine in ethanol under stirring at room temperature.", "Step 2: The reaction mixture is refluxed for several hours until the reaction is complete.", "Step 3: The resulting product is then filtered and washed with ethanol to remove any impurities.", "Step 4: The product is then dissolved in water and reacted with sodium hydroxide to form Sodium dibenzyldithiocarbamate.", "Step 5: The product is then filtered and washed with water to remove any impurities.", "Step 6: The final product is obtained by drying the product under vacuum." ] } | |
CAS No. |
55310-46-8 |
Molecular Formula |
C15H15NNaS2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
sodium;N,N-dibenzylcarbamodithioate |
InChI |
InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18); |
InChI Key |
YKVABMCSVUSETE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S.[Na] |
55310-46-8 | |
Pictograms |
Irritant |
Related CAS |
99-22-9 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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